N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide
Description
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Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O/c1-22-18-23(2)20-25(19-22)29(34)30-21-28(24-10-12-26(13-11-24)31(3)4)33-16-14-32(15-17-33)27-8-6-5-7-9-27/h5-13,18-20,28H,14-17,21H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZKBNYTKBVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential pharmacological applications. Its structure suggests interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N2O2. The compound features several functional groups, including a dimethylamino group and a piperazine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O2 |
| Molecular Weight | 390.52 g/mol |
| Key Functional Groups | Dimethylamino, Piperazine, Benzamide |
Research indicates that compounds similar to this compound often exhibit significant biological activities by modulating neurotransmitter release and receptor interactions. Specifically, this compound may act as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which play crucial roles in pain management and neuropsychiatric disorders .
Neurotransmitter Modulation
The compound's structure suggests it may influence serotonin and dopamine pathways. Studies have shown that related compounds can effectively modulate neurotransmitter release, providing therapeutic potential for conditions such as depression and anxiety .
Analgesic Properties
The dual-targeting ability at mu-opioid and dopamine receptors positions this compound as a candidate for pain management therapies. Analgesic properties have been observed in similar compounds that interact with these receptor types .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Pain Management : A study demonstrated that analogs targeting mu-opioid receptors provided significant analgesic effects in animal models of chronic pain . The findings suggest that the compound could be effective in managing pain through similar mechanisms.
- Neuropsychiatric Applications : Research focused on compounds with similar piperazine structures indicated their potential in treating mood disorders by modulating serotonin levels . This highlights the relevance of this compound in psychiatric therapeutics.
Preparation Methods
Reductive Amination Approach
A two-step sequence is employed:
- Formation of the imine : 4-(Dimethylamino)benzaldehyde reacts with 4-phenylpiperazine in the presence of anhydrous MgSO₄ under reflux in toluene.
- Reduction to amine : The resulting Schiff base is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C, yielding the ethylamine intermediate.
Key parameters :
Nucleophilic Substitution Alternative
An alternative route involves:
- Synthesis of 2-chloro-N-(4-(dimethylamino)phenyl)acetamide : Reacting 4-(dimethylamino)aniline with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Displacement with 4-phenylpiperazine : The chloroacetamide intermediate undergoes nucleophilic substitution with 4-phenylpiperazine in acetonitrile at 80°C for 12 hours.
Yield comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Reductive amination | 78 | 98.5 |
| Nucleophilic substitution | 65 | 97.2 |
Amide Bond Formation: Coupling the Ethylamine Intermediate to 3,5-Dimethylbenzoic Acid
Acid Chloride Method
- Activation of 3,5-dimethylbenzoic acid : Treatment with thionyl chloride (SOCl₂) at reflux for 2 hours yields 3,5-dimethylbenzoyl chloride.
- Coupling reaction : The acid chloride is reacted with the ethylamine intermediate in anhydrous DCM using TEA (2.5 equiv) at 0°C, followed by warming to room temperature.
Reaction conditions :
- Temperature: 0°C → 25°C
- Solvent: Dichloromethane
- Base: Triethylamine (2.5 equiv)
Yield : 82–85% after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Carbodiimide-Mediated Coupling
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation : 3,5-Dimethylbenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMF, stirred at 0°C for 30 minutes.
- Amine addition : Ethylamine intermediate (1.0 equiv) added, reaction stirred at 25°C for 24 hours.
Advantages :
- Avoids handling corrosive acid chlorides.
- Higher functional group tolerance.
Yield : 76–80% after reverse-phase HPLC purification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.45–3.35 (m, 8H, piperazine-H), 2.95 (s, 6H, N(CH₃)₂), 2.30 (s, 6H, Ar-CH₃).
- HRMS (ESI+) : m/z calc. for C₃₀H₃₇N₄O [M+H]⁺: 481.2912; found: 481.2909.
Optimization Challenges and Solutions
Epimerization During Amide Formation
The ethylamine intermediate contains a chiral center, necessitating mild coupling conditions to prevent racemization. EDC/HOBt at 0°C provided >98% enantiomeric excess (ee) compared to acid chloride methods (92–94% ee).
Piperazine Ring Alkylation
Over-alkylation at the piperazine nitrogen was mitigated by:
- Using a 1:1 molar ratio of 4-phenylpiperazine to alkylating agent.
- Conducting reactions at lower temperatures (0–5°C).
Scalability and Industrial Considerations
Kilogram-scale synthesis (patent EP3744714NWB1) employs:
Q & A
Basic: What are the established synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethylbenzamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzamide core via coupling 3,5-dimethylbenzoic acid with a secondary amine intermediate.
- Step 2 : Introduction of the 4-(dimethylamino)phenyl group through nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3 : Incorporation of the 4-phenylpiperazine moiety via alkylation or coupling reactions, often requiring reflux conditions (4–5 hours) and TLC monitoring for completion .
- Purification : Column chromatography or recrystallization to isolate the final product.
Basic: What spectroscopic and analytical techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons in benzamide at δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~509.6 for C₃₁H₃₇N₄O) .
- Elemental Analysis (CHNS) : Validate empirical formula (e.g., C₃₁H₃₇N₄O requires C: 73.34%, H: 7.33%) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .
- Receptor Binding : Screen for affinity to serotonin (5-HT₁A) or dopamine receptors via radioligand displacement assays, leveraging the piperazine moiety’s known receptor interactions .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced: How can computational methods optimize reaction conditions for its synthesis?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers, as demonstrated by ICReDD’s methodology .
- Solvent/Catalyst Screening : Use molecular dynamics simulations to predict solvent effects (e.g., acetonitrile vs. DMF) and catalyst efficiency (e.g., K₂CO₃ vs. Cs₂CO₃) .
- Machine Learning : Train models on existing reaction data to recommend optimal temperature, time, and stoichiometry .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Experimental Design : Apply factorial design (DOE) to isolate variables (e.g., assay pH, cell line variability) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Orthogonal Validation : Confirm activity via complementary assays (e.g., SPR for binding affinity if radioligand data conflicts) .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the dimethylamino and piperazine moieties?
- Dimethylamino Modifications : Synthesize analogs with substituents like ethylamino or morpholino to assess electronic effects on receptor binding .
- Piperazine Substitutions : Replace phenylpiperazine with pyridinyl or cyclohexyl variants to probe steric/electronic contributions .
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., AChE active site) and guide analog design .
Advanced: What in silico approaches predict metabolic stability and toxicity?
- ADMET Prediction : Utilize tools like SwissADME or pkCSM to estimate permeability, CYP450 inhibition, and hepatotoxicity .
- Metabolic Pathway Modeling : Simulate Phase I/II metabolism (e.g., demethylation via CYP3A4) using Schrödinger’s BioLuminate .
- Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity (e.g., cardiotoxicity) based on structural alerts .
Advanced: How to address low reproducibility in pharmacological assays?
- Standardized Protocols : Strictly control variables (e.g., cell passage number, serum batch) and adopt SOPs from validated studies .
- Stability Testing : Monitor compound degradation under assay conditions via LC-MS and use lyophilized stocks to ensure integrity .
- Inter-Lab Collaboration : Share reagents and validate results across independent labs to mitigate technical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
